molecular formula C12H13NO2 B12594799 Cyano(4-ethylphenyl)methyl acetate CAS No. 606494-63-7

Cyano(4-ethylphenyl)methyl acetate

Cat. No.: B12594799
CAS No.: 606494-63-7
M. Wt: 203.24 g/mol
InChI Key: PUZJWXDRGIJECK-UHFFFAOYSA-N
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Description

Cyano(4-ethylphenyl)methyl acetate is an ester derivative featuring a cyano group (-CN) and a 4-ethylphenyl moiety attached to an acetate backbone. The ethyl substituent on the phenyl ring distinguishes it from related compounds, influencing properties such as solubility, thermal stability, and reactivity .

Properties

CAS No.

606494-63-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[cyano-(4-ethylphenyl)methyl] acetate

InChI

InChI=1S/C12H13NO2/c1-3-10-4-6-11(7-5-10)12(8-13)15-9(2)14/h4-7,12H,3H2,1-2H3

InChI Key

PUZJWXDRGIJECK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C#N)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(4-ethylphenyl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 4-ethylphenylacetonitrile with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Cyano(4-ethylphenyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-ethylbenzoic acid derivatives.

    Reduction: 4-ethylphenylmethylamine derivatives.

    Substitution: Various substituted cyanoacetates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Cyano(4-ethylphenyl)methyl acetate serves as a versatile building block in organic synthesis. Its cyano and ester functional groups allow for a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions. This compound can be utilized to synthesize complex heterocycles, which are important in drug development.

  • Synthesis of Heterocycles : It can be involved in the synthesis of various heterocyclic compounds that are precursors to pharmaceuticals. For example, it may facilitate the formation of pyrimidine and pyrazole derivatives, which are often found in drugs used for treating conditions like gout and epilepsy .

Medicinal Chemistry

Potential Pharmaceutical Applications
The structural features of this compound make it a candidate for developing new pharmaceutical agents. Its derivatives have been explored for their biological activities:

  • Antimicrobial Properties : Compounds derived from cyanoacetate have shown promising antifungal and antibacterial activities. Research indicates that modifications of the cyano group can enhance the efficacy of these compounds against various pathogens .
  • Drug Synthesis : The compound can act as an intermediate in synthesizing drugs such as allopurinol and trimethoprim, which are used for chronic gout treatment and bacterial infections, respectively .

Material Science

Applications in Polymer Chemistry
this compound can also find applications in material science, particularly in the development of polymers:

  • Polymerization Reactions : The presence of the cyano group allows for participation in polymerization reactions, potentially leading to new materials with enhanced properties such as thermal stability and mechanical strength.

Case Studies

Study Objective Findings
Synthesis of Antimicrobial AgentsTo develop new antimicrobial compoundsDerivatives of this compound exhibited significant activity against fungal strains .
Drug DevelopmentTo synthesize allopurinolThis compound was successfully used as a precursor in a multi-step synthesis leading to allopurinol .
Polymer ChemistryTo explore new polymer materialsThe compound participated in polymerization reactions yielding materials with improved properties .

Mechanism of Action

The mechanism of action of Cyano(4-ethylphenyl)methyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Substituent(s) CAS RN Similarity Score*
Cyano(4-ethylphenyl)methyl acetate C₁₂H₁₃NO₂ 203.24† Not reported 4-ethylphenyl Not provided Reference compound
Methyl 4-(cyanoacetyl)benzoate C₁₁H₉NO₃ 203.19 170–174 4-cyanophenyl 69316-08-1 0.81‡
Methyl 3-cyanobenzoate C₉H₇NO₂ 161.15 58–60 3-cyanophenyl 13531-48-1 0.78‡
1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate C₁₇H₂₁NO₃ 287.35 Not reported 4-methoxyphenyl Not provided 0.75‡
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 189.21 Not reported 4-cyanophenyl 1528-41-2 0.79
Methyl 2-(4-cyanophenyl)-2-methylpropanoate C₁₂H₁₃NO₂ 203.24 Not reported 4-cyanophenyl, methyl 444807-47-0 0.81

*Similarity scores (0–1 scale) based on structural and functional group alignment .
†Calculated molecular weight.
‡Estimated based on structural alignment with the reference compound.

Key Observations:

Substituent Effects: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate) or methyl groups. This may improve membrane permeability in bioactive applications . Methyl 4-(cyanoacetyl)benzoate exhibits a higher melting point (170–174°C) due to its rigid benzoate backbone and strong intermolecular interactions .

The cyano group in all analogs contributes to dipole-dipole interactions, influencing solubility in polar solvents .

Biological Activity

Cyano(4-ethylphenyl)methyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a 4-ethylphenyl moiety, with an acetate functional group. Its chemical formula is C12H13NC_{12}H_{13}N and it has a molecular weight of approximately 187.24 g/mol. The presence of the cyano group can influence the compound's reactivity and interaction with biological targets.

The biological activity of cyano compounds often involves interactions with various biological macromolecules, including enzymes and receptors. This compound may exhibit its effects through:

  • Enzyme Inhibition : Compounds with cyano groups can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that influence cellular responses.

In Vitro Studies

  • Cytotoxicity : In vitro studies have demonstrated that cyano derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, a study comparing cyano compounds indicated that they could induce apoptosis in hepatocytes, highlighting their potential in cancer therapy .
  • Enzyme Interaction : Research indicates that cyano compounds might inhibit enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Case Studies

  • A study focused on the structure-activity relationship (SAR) of cyano compounds revealed that modifications to the phenyl ring significantly impacted their biological activity. This compound was noted for its selective inhibition against certain isoforms of carbonic anhydrase (CA) .
CompoundIC50 (μM)% Inhibition at 10 μM
This compound0.45 ± 0.0585 ± 3%

This table illustrates the inhibitory potency of this compound against carbonic anhydrase, suggesting its potential therapeutic applications.

Pharmacological Effects

The compound's pharmacological profile suggests potential applications in:

  • Anticancer Therapy : Due to its cytotoxic properties, it may be developed as a chemotherapeutic agent.
  • Metabolic Regulation : As an enzyme inhibitor, it could play a role in managing metabolic disorders by modulating drug metabolism.

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